molecular formula C17H19FN2O3 B2557128 1-Ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid CAS No. 70459-02-8

1-Ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B2557128
CAS No.: 70459-02-8
M. Wt: 318.348
InChI Key: RLDMITGTXADXEG-UHFFFAOYSA-N
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Description

1-Ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique quinolone structure, which includes a piperidine ring, a fluorine atom, and a carboxylic acid group. It is often studied for its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinolone Core: The quinolone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-keto ester.

    Introduction of the Fluorine Atom: Fluorination is often achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Piperidine Substitution: The piperidine ring is introduced via nucleophilic substitution, where a piperidine derivative reacts with the quinolone intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

1-Ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone derivative with similar antimicrobial properties.

    Levofloxacin: A fluoroquinolone used as an antibiotic.

    Norfloxacin: Known for its use in treating urinary tract infections.

Uniqueness

1-Ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific structural features, such as the piperidine ring and the ethyl group at the 1-position. These modifications can influence its biological activity and chemical reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3/c1-2-19-10-12(17(22)23)16(21)11-8-13(18)15(9-14(11)19)20-6-4-3-5-7-20/h8-10H,2-7H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDMITGTXADXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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